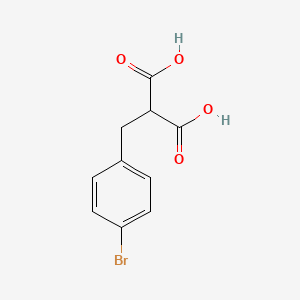2-(4-Bromobenzyl)malonic acid
CAS No.: 92013-18-8
Cat. No.: VC2050787
Molecular Formula: C10H9BrO4
Molecular Weight: 273.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 92013-18-8 |
|---|---|
| Molecular Formula | C10H9BrO4 |
| Molecular Weight | 273.08 g/mol |
| IUPAC Name | 2-[(4-bromophenyl)methyl]propanedioic acid |
| Standard InChI | InChI=1S/C10H9BrO4/c11-7-3-1-6(2-4-7)5-8(9(12)13)10(14)15/h1-4,8H,5H2,(H,12,13)(H,14,15) |
| Standard InChI Key | DIBILFWSEHZMDI-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CC(C(=O)O)C(=O)O)Br |
| Canonical SMILES | C1=CC(=CC=C1CC(C(=O)O)C(=O)O)Br |
Introduction
Basic Properties and Structure
2-(4-Bromobenzyl)malonic acid features a malonic acid core with a 4-bromobenzyl substituent. The presence of two carboxylic acid groups provides significant reactivity, while the bromine atom serves as a potential site for further functionalization through various organic reactions.
Basic Identification Data
Table 1 summarizes the key identification parameters of 2-(4-Bromobenzyl)malonic acid:
| Parameter | Value |
|---|---|
| CAS Number | 92013-18-8 |
| Molecular Formula | C₁₀H₉BrO₄ |
| IUPAC Name | 2-[(4-bromophenyl)methyl]propanedioic acid |
| Molecular Weight | 273.08 g/mol |
| MDL Number | MFCD03003357 |
Table 1: Identification data for 2-(4-Bromobenzyl)malonic acid
Structural Representation
The compound consists of a 4-bromophenyl group connected via a methylene bridge to a malonic acid moiety. This structure can be represented through various chemical notations:
| Notation Type | Representation |
|---|---|
| SMILES | C1=CC(=CC=C1CC(C(=O)O)C(=O)O)Br |
| InChI | InChI=1S/C10H9BrO4/c11-7-3-1-6(2-4-7)5-8(9(12)13)10(14)15/h1-4,8H,5H2,(H,12,13)(H,14,15) |
| InChIKey | DIBILFWSEHZMDI-UHFFFAOYSA-N |
Table 2: Structural notations for 2-(4-Bromobenzyl)malonic acid
Physical and Chemical Properties
Understanding the physical and chemical properties of 2-(4-Bromobenzyl)malonic acid is essential for its effective utilization in research and industrial applications.
Physical Properties
The compound typically appears as a solid at room temperature . Its specific physical characteristics are summarized in Table 3:
| Property | Value |
|---|---|
| Physical State | Solid |
| Exact Mass | 272.96367 Da |
| Storage Temperature | Room temperature (sealed in dry conditions) |
| Melting Point | Not widely reported in literature |
| Boiling Point | Not widely reported in literature |
Table 3: Physical properties of 2-(4-Bromobenzyl)malonic acid
Chemical Properties
The chemical behavior of 2-(4-Bromobenzyl)malonic acid is influenced by both its carboxylic acid groups and the bromine substituent on the benzene ring:
| Property | Value |
|---|---|
| XLogP3-AA | 2 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 4 |
| Reactive Groups | Two carboxylic acids, aryl bromide |
Table 4: Chemical properties of 2-(4-Bromobenzyl)malonic acid
The compound's reactivity is primarily determined by:
-
The acidity of the malonic acid hydrogen
-
The carboxylic acid groups' ability to participate in esterification and condensation reactions
-
The bromine atom, which can undergo various coupling reactions (e.g., Suzuki, Negishi)
Synthesis Methods
Several synthetic routes have been developed for 2-(4-Bromobenzyl)malonic acid and its precursors, with the most common methods involving alkylation of malonic acid derivatives.
Applications in Research and Industry
2-(4-Bromobenzyl)malonic acid serves several important roles in chemical research and industrial applications.
Applications as a Synthetic Building Block
The compound is primarily valued as a versatile building block in organic synthesis for several reasons:
-
It contains a reactive bromine atom that allows for further functionalization through coupling reactions
-
The malonic acid moiety provides opportunities for decarboxylation reactions
-
Its structure allows for selective modifications to create more complex molecules
Research Applications
In research settings, 2-(4-Bromobenzyl)malonic acid may be employed for:
-
Studies of structure-activity relationships in medicinal chemistry
-
Investigations of reaction mechanisms involving malonic acid derivatives
-
Development of new synthetic methodologies
The compound's structural similarity to certain bioactive molecules makes it a potential candidate for use in the development of compounds with biological activity.
| GHS Pictogram | Signal Word | Hazard Category |
|---|---|---|
| GHS07 | Warning | Acute toxicity, Skin/eye irritation, Respiratory irritant |
Table 5: Hazard classification for 2-(4-Bromobenzyl)malonic acid
Hazard and Precautionary Statements
The following hazard and precautionary statements apply to 2-(4-Bromobenzyl)malonic acid:
| Hazard Statements | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Table 6: Hazard statements for 2-(4-Bromobenzyl)malonic acid
| Precautionary Statements | Description |
|---|---|
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell |
| P302+P352 | IF ON SKIN: Wash with plenty of water |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Table 7: Precautionary statements for 2-(4-Bromobenzyl)malonic acid
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume